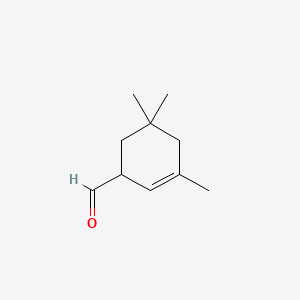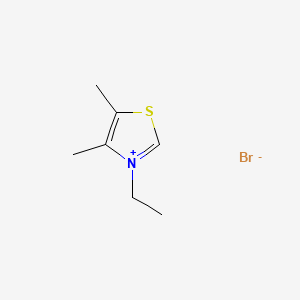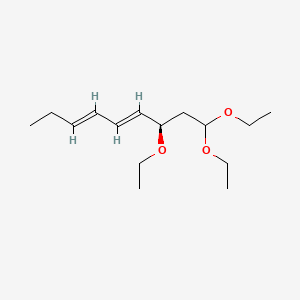
3,5-Nonadiene, 7,9,9-triethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Nonadiene, 7,9,9-triethoxy- is an organic compound with the molecular formula C15H28O3 It is characterized by the presence of three ethoxy groups attached to a nonadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Nonadiene, 7,9,9-triethoxy- typically involves the reaction of nonadiene with ethoxy groups under controlled conditions. The process may include steps such as:
Alkylation: Introduction of ethoxy groups to the nonadiene backbone.
Purification: Removal of impurities through techniques like distillation or chromatography.
Characterization: Verification of the compound’s structure using spectroscopic methods such as NMR and IR spectroscopy.
Industrial Production Methods
In an industrial setting, the production of 3,5-Nonadiene, 7,9,9-triethoxy- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process might include:
Batch or Continuous Reactors: Depending on the scale of production.
Catalysts: Use of specific catalysts to enhance reaction rates.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Nonadiene, 7,9,9-triethoxy- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
3,5-Nonadiene, 7,9,9-triethoxy- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-Nonadiene, 7,9,9-triethoxy- exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to specific enzymes and inhibiting their activity.
Signal Transduction: Modulating signaling pathways within cells.
Receptor Binding: Interacting with cellular receptors to elicit biological responses.
Comparison with Similar Compounds
Similar Compounds
3,5-Nonadiene, 7,9,9-trimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
3,5-Nonadiene, 7,9,9-triethoxy-2,4-dione: Contains additional carbonyl groups.
Uniqueness
3,5-Nonadiene, 7,9,9-triethoxy- is unique due to its specific arrangement of ethoxy groups and nonadiene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
72152-78-4 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
(3E,5E,7R)-7,9,9-triethoxynona-3,5-diene |
InChI |
InChI=1S/C15H28O3/c1-5-9-10-11-12-14(16-6-2)13-15(17-7-3)18-8-4/h9-12,14-15H,5-8,13H2,1-4H3/b10-9+,12-11+/t14-/m0/s1 |
InChI Key |
RTEIGGOBUZSFHU-YATWOAAGSA-N |
Isomeric SMILES |
CC/C=C/C=C/[C@@H](CC(OCC)OCC)OCC |
Canonical SMILES |
CCC=CC=CC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)

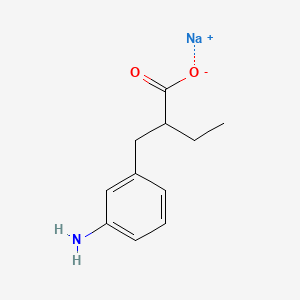
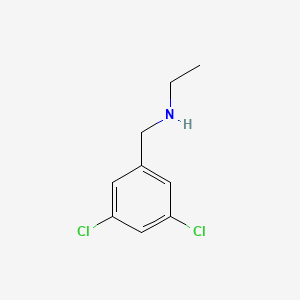
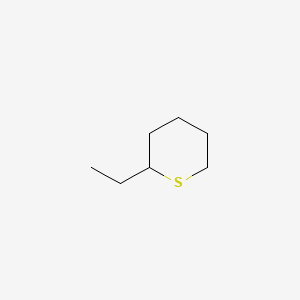
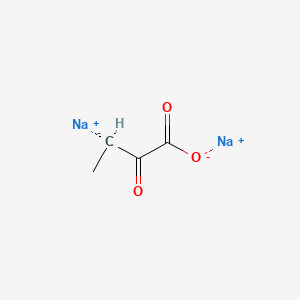
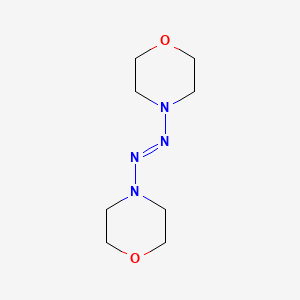


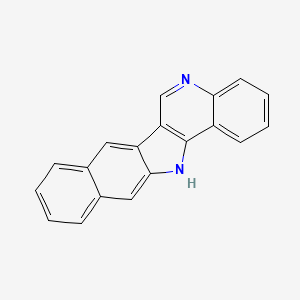
![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)
